3-Nitroisonicotinaldehyde dihydrate
Description
3-Nitroisonicotinaldehyde dihydrate is a chemical compound with the molecular formula C₆H₄N₂O₃·₂H₂O and a molecular weight of 188.14 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of a nitro group at the third position of the pyridine ring and two molecules of water of crystallization. This compound is primarily used in various chemical reactions and research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-nitropyridine-4-carbaldehyde;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3.2H2O/c9-4-5-1-2-7-3-6(5)8(10)11;;/h1-4H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMBABSAJGOCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)[N+](=O)[O-].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Nitroisonicotinaldehyde dihydrate typically involves the nitration of isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The general synthetic route can be summarized as follows:
Nitration Reaction: Isonicotinaldehyde is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a low temperature to form 3-nitroisonicotinaldehyde.
Crystallization: The crude product is then purified by recrystallization from an appropriate solvent, such as water or ethanol, to obtain this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
3-Nitroisonicotinaldehyde dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, water), and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Nitroisonicotinaldehyde dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitroisonicotinaldehyde dihydrate is primarily related to its chemical reactivity. The nitro group and aldehyde group are key functional groups that participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways .
Comparison with Similar Compounds
3-Nitroisonicotinaldehyde dihydrate can be compared with other nitro-substituted pyridine derivatives, such as:
4-Nitroisonicotinaldehyde: Similar structure but with the nitro group at the fourth position.
2-Nitroisonicotinaldehyde: Nitro group at the second position, leading to different reactivity and applications.
3-Nitropyridine: Lacks the aldehyde group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in the combination of the nitro and aldehyde groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Biological Activity
3-Nitroisonicotinaldehyde dihydrate (CAS No. 1087734-75-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C₆H₄N₂O₃·2H₂O
- Molecular Weight : 188.14 g/mol
- Structure : The compound features a nitro group and an aldehyde group, which are crucial for its biological reactivity.
The biological activity of this compound is largely attributed to the following mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to an amino group, facilitating interactions with various biological targets.
- Aldehyde Reactivity : The aldehyde group can form Schiff bases with amines, which are significant intermediates in numerous biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various pathogens, highlighting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | High |
| Enterococcus faecalis | Not specified | Effective |
The compound demonstrated significant inhibition zones ranging from 15 to 30 mm against these pathogens .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cell Line : Research indicated that the compound exhibited higher growth inhibition compared to standard chemotherapeutic agents like doxorubicin.
- NCI-H460 Lung Cancer Cell Line : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.
| Cancer Type | Compound Used | Effectiveness Compared to Doxorubicin |
|---|---|---|
| MCF-7 | 3-Nitroisonicotinaldehyde | Higher |
| NCI-H460 | 3-Nitroisonicotinaldehyde | Higher |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of the nitro and aldehyde groups in enhancing biological activity. The unique combination of these functional groups in this compound contributes to its reactivity and versatility in biological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
